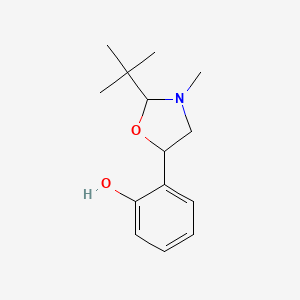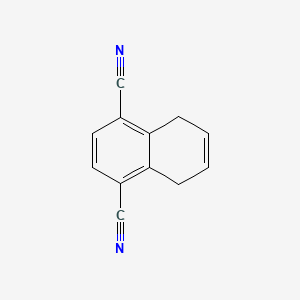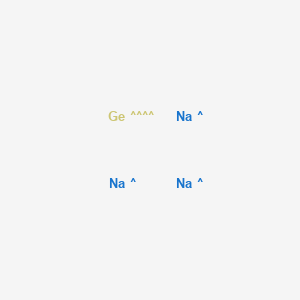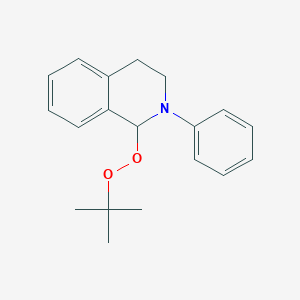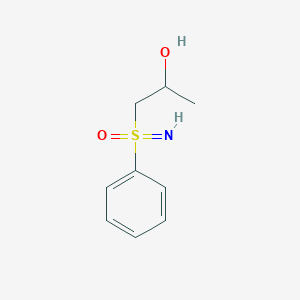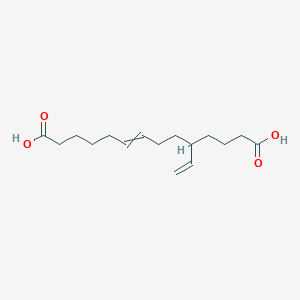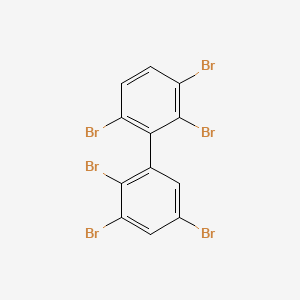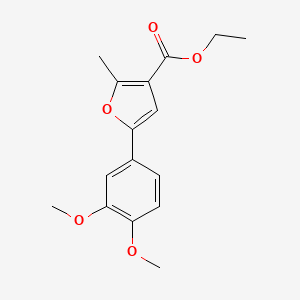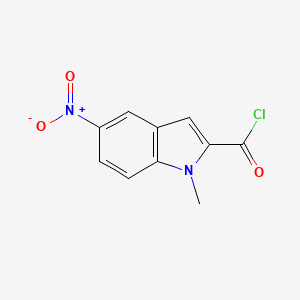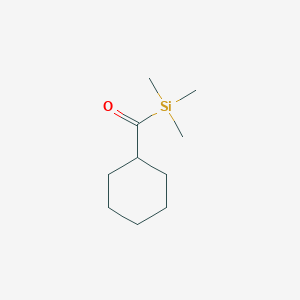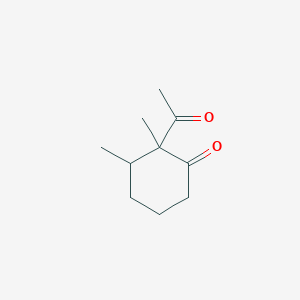![molecular formula C11H11IO2 B14296850 5-[2-(Iodomethyl)phenyl]oxolan-2-one CAS No. 112471-36-0](/img/structure/B14296850.png)
5-[2-(Iodomethyl)phenyl]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(Iodomethyl)phenyl]oxolan-2-one is an organic compound that belongs to the class of lactones. Lactones are cyclic esters that are commonly found in nature and are known for their diverse chemical reactivity. This compound is characterized by the presence of an iodomethyl group attached to a phenyl ring, which is further connected to an oxolan-2-one ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Iodomethyl)phenyl]oxolan-2-one typically involves the iodolactonization of 4-pentenoic acid. The reaction is carried out in the presence of iodine and acetonitrile as the solvent. The mechanism involves the formation of a cyclic iodonium intermediate, which is then attacked by the carboxylate group to form the lactone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration of reagents to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(Iodomethyl)phenyl]oxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
5-[2-(Iodomethyl)phenyl]oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[2-(Iodomethyl)phenyl]oxolan-2-one involves the formation of a cyclic iodonium intermediate during its synthesis. This intermediate is highly electrophilic and can be attacked by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Butyrolactone: A simpler lactone with a similar ring structure but without the iodomethyl and phenyl groups.
Gamma-Butyrolactone (GBL): Another lactone with a similar ring structure, commonly used as a solvent and reagent in organic synthesis.
Uniqueness
5-[2-(Iodomethyl)phenyl]oxolan-2-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Propiedades
Número CAS |
112471-36-0 |
|---|---|
Fórmula molecular |
C11H11IO2 |
Peso molecular |
302.11 g/mol |
Nombre IUPAC |
5-[2-(iodomethyl)phenyl]oxolan-2-one |
InChI |
InChI=1S/C11H11IO2/c12-7-8-3-1-2-4-9(8)10-5-6-11(13)14-10/h1-4,10H,5-7H2 |
Clave InChI |
MXMWWWMGZGDVSG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)OC1C2=CC=CC=C2CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)
